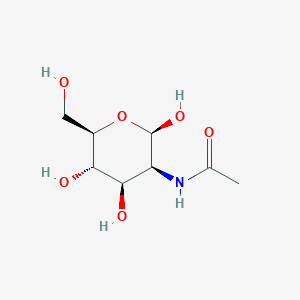

Cyclic N-Acetyl-D-mannosamine

Description

N-acetylmannosamine is under investigation for the other of GNE Myopathy.

N-Acetylmannosamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-OZRXBMAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884420 | |

| Record name | .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylmannosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7772-94-3 | |

| Record name | 2-(Acetylamino)-2-deoxy-β-D-mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7772-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-N-ACETYLMANNOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88J1ZMR63L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylmannosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Fundamental Role of Beta D N Acetylmannosamine As a Monosaccharide Precursor

Beta-D-N-acetylmannosamine serves as the foundational molecule for the synthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in mammals. wikipedia.orgresearchgate.net The biosynthesis of sialic acid is a critical pathway that begins in the cytoplasm. wikipedia.orgwikipedia.org The initial and rate-limiting step of this pathway involves the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc), a derivative of glucose, into beta-D-N-acetylmannosamine. wikipedia.org This conversion is catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). wikipedia.orgnih.gov

Once formed, beta-D-N-acetylmannosamine is then phosphorylated by the kinase domain of the same GNE enzyme to produce N-acetylmannosamine-6-phosphate. wikipedia.orgimrpress.com This phosphorylated intermediate subsequently undergoes further enzymatic reactions to ultimately yield sialic acid. wikipedia.orgimrpress.com The resulting sialic acid is then activated in the nucleus by being attached to cytidine (B196190) monophosphate (CMP), forming CMP-sialic acid. wikipedia.orgwikipedia.org This activated form is the donor molecule used in the Golgi apparatus to attach sialic acid residues to growing glycoprotein (B1211001) and glycolipid chains. wikipedia.org

The production of beta-D-N-acetylmannosamine is a tightly regulated step. The end product of the pathway, CMP-sialic acid, acts as a feedback inhibitor of the GNE enzyme, thus controlling the rate of sialic acid biosynthesis. wikipedia.org This regulatory mechanism underscores the importance of maintaining appropriate levels of sialic acids for cellular function.

Overview of Beta D N Acetylmannosamine S Centrality in Glycobiology

De Novo Sialic Acid Biosynthesis Pathway and Beta-D-N-Acetylmannosamine Formation

The de novo synthesis of sialic acid in vertebrates begins in the cytosol and involves a series of enzymatic reactions. mdpi.commdpi.com Beta-D-N-acetylmannosamine is a central molecule in this pathway, which is initiated from UDP-N-acetylglucosamine (UDP-GlcNAc). mdpi.comnih.gov

Epimerization of UDP-N-Acetylglucosamine to N-Acetylmannosamine Catalyzed by UDP-GlcNAc 2-Epimerase (GNE)

The initial and rate-limiting step in sialic acid biosynthesis is catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). uniprot.orgnih.gov The epimerase domain of GNE converts UDP-N-acetylglucosamine (UDP-GlcNAc) into N-acetylmannosamine (ManNAc) and UDP. nih.govmdpi.com This reaction is a critical control point in the pathway and is subject to feedback inhibition by the downstream product, CMP-N-acetylneuraminic acid (CMP-Neu5Ac). nih.govoup.com

Phosphorylation of N-Acetylmannosamine to N-Acetylmannosamine 6-Phosphate by N-Acetylmannosamine Kinase (GNE)

Following its formation, N-acetylmannosamine is phosphorylated by the kinase domain of the same GNE enzyme. mdpi.comdmd.nl This reaction utilizes ATP to convert ManNAc into N-acetylmannosamine 6-phosphate (ManNAc-6-P). medlineplus.govmdpi.com This phosphorylation step is essential for the subsequent condensation reaction.

Subsequent Steps in Sialic Acid Generation from N-Acetylmannosamine 6-Phosphate

The pathway continues with the conversion of N-acetylmannosamine 6-phosphate into sialic acid through a series of enzymatic steps.

N-acetylmannosamine 6-phosphate undergoes a condensation reaction with phosphoenolpyruvate (PEP). mdpi.comreactome.org This reaction is catalyzed by N-acetylneuraminate-9-phosphate synthase (NANS), also known as sialic acid synthase, to produce N-acetylneuraminate 9-phosphate (Neu5Ac-9-P). reactome.orguniprot.org

The newly synthesized N-acetylneuraminate 9-phosphate is then dephosphorylated by the enzyme N-acetylneuraminic acid phosphatase (NANP) to yield N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid. mdpi.comnih.gov Interestingly, studies have shown that NANP activity may not be absolutely essential for de novo sialic acid production, suggesting the existence of an alternative phosphatase. nih.gov

Activation of Sialic Acid to Cytidine 5'-Monophospho-N-Acetylneuraminic Acid (CMP-Neu5Ac) by CMP-Sialic Acid Synthetase (CMAS)

Before sialic acid can be incorporated into glycoconjugates, it must be activated. This activation occurs in the nucleus where N-acetylneuraminic acid is converted to cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac). mdpi.comnih.gov This reaction is catalyzed by CMP-sialic acid synthetase (CMAS). nih.govpromega.com CMP-Neu5Ac then serves as the high-energy donor substrate for sialyltransferases in the Golgi apparatus, which transfer the sialic acid to glycoproteins and glycolipids. imrpress.com

Allosteric Regulation of UDP-GlcNAc 2-Epimerase by CMP-Neu5Ac

The biosynthesis of N-acetylneuraminic acid (Neu5Ac), a precursor to beta-D-N-acetylmannosamine, is a tightly controlled process, with the bifunctional enzyme UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE) serving as a key regulator. nih.govoup.com The epimerase activity of GNE, which catalyzes the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc), is subject to feedback inhibition by cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), the final product of the sialic acid biosynthesis pathway. nih.govmedchemexpress.com This allosteric regulation ensures that the production of sialic acids is finely tuned to the cell's metabolic needs. nih.govimrpress.com

The inhibition of the UDP-GlcNAc 2-epimerase activity by CMP-Neu5Ac is concentration-dependent, with complete inhibition occurring at approximately 60 μM, a concentration that aligns with the typical intracellular levels of this nucleotide sugar. nih.govresearchgate.net This suggests a sensitive feedback mechanism that can respond to minor fluctuations in CMP-Neu5Ac concentration. researchgate.net The binding site for CMP-Neu5Ac on the GNE enzyme has been identified within the epimerase domain. nih.gov Mutations in this allosteric site can disrupt the feedback inhibition, leading to an overproduction of sialic acid, as seen in the genetic disorder sialuria. nii.ac.jp

Interestingly, the kinase activity of GNE, which phosphorylates ManNAc, is not affected by CMP-Neu5Ac. nih.govresearchgate.net This differential regulation of the two enzymatic functions of GNE highlights the sophisticated control mechanisms governing sialic acid biosynthesis. The oligomeric state of the GNE enzyme is also crucial for its activity and regulation. uniprot.org The enzyme can exist as a dimer, which only possesses kinase activity, or as a higher-order oligomer (tetramer or hexamer) that exhibits both epimerase and kinase activities. nih.govuniprot.org The binding of the substrate UDP-GlcNAc can promote the assembly of the higher oligomeric, fully active form of the enzyme. nih.gov

| Regulatory Molecule | Affected GNE Domain | Effect |

| CMP-Neu5Ac | Epimerase | Allosteric Inhibition |

| UDP-GlcNAc | Epimerase | Substrate/Activator |

Alternative Metabolic Fates and Interconversions Involving Beta-D-N-Acetylmannosamine

Phosphorylation of N-Acetylmannosamine by N-Acetylglucosamine Kinase (NAGK)

While the primary pathway for the phosphorylation of N-acetylmannosamine (ManNAc) in sialic acid biosynthesis is catalyzed by the kinase domain of the bifunctional GNE enzyme, an alternative route exists through the action of N-acetylglucosamine kinase (NAGK). mdpi.comuniprot.org NAGK is an enzyme primarily responsible for the phosphorylation of N-acetylglucosamine (GlcNAc) to GlcNAc-6-phosphate as part of the hexosamine salvage pathway. fio.org.cnnih.gov

However, NAGK exhibits a broader substrate specificity and can also phosphorylate ManNAc, albeit with a lower affinity compared to its preferred substrate, GlcNAc. mdpi.comfio.org.cn This activity provides a metabolic bypass, allowing for the generation of ManNAc-6-phosphate independently of the GNE kinase domain. mdpi.com The resulting ManNAc-6-phosphate can then enter the subsequent steps of the sialic acid biosynthesis pathway. The ability of NAGK to phosphorylate ManNAc underscores the metabolic flexibility and interconnectedness of sugar metabolism pathways within the cell.

| Enzyme | Primary Substrate | Other Substrates | Product of ManNAc Phosphorylation |

| GNE (Kinase Domain) | N-acetylmannosamine (ManNAc) | - | ManNAc-6-phosphate |

| N-acetylglucosamine Kinase (NAGK) | N-acetylglucosamine (GlcNAc) | N-acetylmannosamine (ManNAc), Glucose | ManNAc-6-phosphate |

Reversible Cleavage of N-Acetylneuraminic Acid to N-Acetylmannosamine and Pyruvate by N-Acetylneuraminate Pyruvate Lyase (NAL/Neu5Ac Lyase)

N-acetylneuraminate pyruvate lyase (NAL), also known as Neu5Ac lyase, is a class I aldolase (B8822740) that plays a crucial role in the catabolism of sialic acids. nih.govnih.gov This enzyme catalyzes the reversible cleavage of N-acetylneuraminic acid (Neu5Ac) into its constituent components: N-acetyl-D-mannosamine (ManNAc) and pyruvate. creative-enzymes.commdpi.comresearchgate.netresearchgate.net While the equilibrium of the reaction favors the cleavage of Neu5Ac, the reversible nature of this enzymatic reaction allows for the synthesis of Neu5Ac from ManNAc and pyruvate under conditions of high substrate availability. nih.govasm.org

The catalytic mechanism of NAL involves the formation of a Schiff base intermediate between a conserved lysine (B10760008) residue in the active site of the enzyme and the pyruvate substrate. nih.govnih.gov This is followed by an ordered binding sequence where ManNAc binds to the enzyme-pyruvate complex. nih.govacs.org The subsequent aldol (B89426) condensation reaction leads to the formation of Neu5Ac. creative-enzymes.com In microorganisms, NAL enables the utilization of sialic acids as a carbon source. nih.gov In mammals, this enzyme is involved in regulating intracellular sialic acid levels. nih.gov

| Enzyme | Reaction Type | Substrates | Products | Direction Favored at Equilibrium |

| N-Acetylneuraminate Pyruvate Lyase (NAL) | Reversible Aldol Condensation/Cleavage | N-acetylneuraminic acid (Neu5Ac) | N-acetyl-D-mannosamine (ManNAc) and Pyruvate | Cleavage of Neu5Ac |

Biosynthesis of UDP-N-Acetyl-D-Mannosaminuronic Acid in Prokaryotic Systems

In certain prokaryotic systems, such as Campylobacter jejuni and Micrococcus luteus, beta-D-N-acetylmannosamine is a key intermediate in the biosynthesis of UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA). nih.govacs.orgnih.govnih.govberkeley.edu This nucleotide sugar is a component of bacterial surface polysaccharides, including capsular polysaccharides (CPS), which are important for protecting the bacteria from the host immune response. nih.govacs.orgnih.govberkeley.edu

The biosynthesis of UDP-ManNAcA begins with the epimerization of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) at the C2 position to form UDP-N-acetyl-D-mannosamine (UDP-ManNAc). nih.govacs.orgnih.govnih.govberkeley.edu This reaction is catalyzed by a UDP-GlcNAc 2-epimerase. nih.gov Subsequently, UDP-ManNAc is oxidized by a NAD+-dependent C6-dehydrogenase, also known as UDP-N-acetyl-D-mannosamine dehydrogenase, to yield UDP-ManNAcA. nih.govacs.orgnih.govberkeley.edunih.govgenome.jp In some bacteria, this pathway is part of the biosynthesis of the enterobacterial common antigen. ebi.ac.uk

| Starting Substrate | Intermediate | Final Product | Enzymes Involved | Organisms |

| UDP-GlcNAc | UDP-ManNAc | UDP-ManNAcA | UDP-GlcNAc 2-epimerase, UDP-ManNAc dehydrogenase | Campylobacter jejuni, Micrococcus luteus |

Enzymology and Structural Biology of Beta D N Acetylmannosamine Interacting Enzymes

Biochemical and Structural Analysis of UDP-GlcNAc 2-Epimerase/N-Acetylmannosamine Kinase (GNE)

The bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) is the master regulator of sialic acid biosynthesis in vertebrates. researchgate.netnih.gov It orchestrates the initial, rate-limiting steps in the cytosolic pathway that produces CMP-N-acetylneuraminic acid, the activated form of the most common sialic acid, N-acetylneuraminic acid (Neu5Ac). researchgate.netresearchgate.netnih.gov

Catalytic Domains and Their Interplay in Sialic Acid Biosynthesis

GNE is a single polypeptide chain that houses two distinct catalytic domains: an N-terminal UDP-GlcNAc 2-epimerase domain and a C-terminal N-acetylmannosamine kinase (MNK) domain. nih.govtandfonline.com This dual functionality allows for a streamlined two-step conversion process at the beginning of the sialic acid synthesis pathway. nih.gov

Epimerase Domain Activity : The epimerase domain catalyzes the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) into N-acetylmannosamine (ManNAc), with the simultaneous release of uridine diphosphate (B83284) (UDP). mdpi.comhmdb.ca

Kinase Domain Activity : The newly formed ManNAc is then phosphorylated at the C-6 position by the kinase domain, utilizing ATP as a phosphate donor to produce N-acetylmannosamine 6-phosphate (ManNAc-6-P). nih.govmdpi.com

This sequential action is crucial for directing the metabolic flux towards sialic acid production. researchgate.net The activity of GNE is subject to complex regulation, most notably feedback inhibition by the downstream product CMP-Neu5Ac, which binds to an allosteric site on the enzyme. researchgate.netnih.gov The enzyme's oligomeric state, which can range from dimers to hexamers, is also believed to play a role in its regulation and the potential for substrate channeling between the two active sites. researchgate.netnih.gov Structural modeling suggests that the interplay between monomers in the oligomeric structure may be important for the efficient transfer of the ManNAc product from the epimerase domain to the kinase domain. researchgate.net

Mutational Analysis and Functional Consequences within GNE

Mutations in the GNE gene can lead to hereditary inclusion body myopathy (HIBM) and sialuria by impairing the enzyme's function. tandfonline.comhaematologica.org Molecular dynamics simulations and clinical studies have provided insights into how specific mutations affect the enzyme's stability and activity. For instance, mutations within the MNK domain, such as V696M, have been shown to destabilize the protein structure, leading to unfolding and reduced kinase activity. tandfonline.com Other studies have identified novel homozygous variants, such as p.Val516Arg and p.Thr575Arg, which are associated with severe congenital thrombocytopenia, suggesting a potential mutational hotspot within the ADP/substrate domain of the kinase. haematologica.org These findings underscore the critical role of specific residues in maintaining the structural integrity and catalytic function of GNE.

| Mutation | Location | Functional Consequence | Associated Phenotype |

|---|---|---|---|

| p.Val516Arg | Kinase (MNK) Domain | Presumed to affect enzyme activity/stability | Thrombocytopenia haematologica.org |

| p.Thr575Arg | Kinase (MNK) Domain | Presumed to affect enzyme activity/stability | Thrombocytopenia haematologica.org |

| V696M | Kinase (MNK) Domain | Destabilizes protein structure, leads to unfolding and reduced activity tandfonline.com | GNE Myopathy tandfonline.com |

| H677R | Kinase (MNK) Domain | Predicted to be deleterious and destabilizing tandfonline.com | GNE Myopathy tandfonline.com |

Characterization of N-Acetyl-D-Mannosamine Dehydrogenase (NAMDH) from Microbial Sources

N-acetyl-D-mannosamine dehydrogenase (NAMDH) is an enzyme found in the soil bacterium Flavobacterium sp. 141-8 that catalyzes a rare NAD+-dependent oxidation of ManNAc. portlandpress.comnih.gov This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. portlandpress.comnih.gov

Substrate Specificity and Catalytic Mechanism

NAMDH demonstrates high specificity for its substrates, N-acetyl-D-mannosamine and NAD+. portlandpress.comnih.gov It shows no activity with mannosamine or NADP+. portlandpress.com The enzyme catalyzes the oxidation of ManNAc to N-acetylmannosamino-lactone, which subsequently undergoes spontaneous hydrolysis to form N-acetylmannosaminic acid. portlandpress.comnih.gov Functional studies have revealed a notable alkaline pH optimum of 9.4 and high thermal stability. portlandpress.comnih.gov The kinetic parameters indicate a hyperbolic dependence on substrate concentrations, with apparent Km values of 0.55±0.01 mM for ManNAc and 0.46±0.02 mM for NAD+. portlandpress.com

| Property | Value/Description |

|---|---|

| Source Organism | Flavobacterium sp. 141-8 portlandpress.comnih.gov |

| Enzyme Superfamily | Short-chain dehydrogenase/reductase (SDR) portlandpress.comnih.gov |

| Substrate Specificity | Strict for ManNAc and NAD+ portlandpress.comnih.gov |

| Catalytic Reaction | ManNAc + NAD+ → N-acetylmannosamino-lactone + NADH + H+ portlandpress.comnih.gov |

| Optimal pH | 9.4 portlandpress.comnih.gov |

| Apparent Km (ManNAc) | 0.55 ± 0.01 mM portlandpress.com |

| Apparent Km (NAD+) | 0.46 ± 0.02 mM portlandpress.com |

Crystal Structure Elucidation and Active Site Features

The crystal structure of NAMDH from Flavobacterium sp. 141-8 has been solved in both ligand-free and substrate-bound forms. portlandpress.comnih.gov The enzyme exists as a compact homotetramer. portlandpress.comnih.gov Each subunit displays the characteristic α/β sandwich fold typical of the SDR family. nih.gov The active site is meticulously designed to ensure substrate specificity. A dense network of polar interactions is responsible for substrate binding, which includes a specific pocket that encases the acetamido group of ManNAc. portlandpress.comnih.gov Hydrogen bonding to the 4-hydroxyl group of the sugar further secures the substrate in the correct orientation for catalysis. portlandpress.comnih.gov Site-directed mutagenesis combined with structural data has successfully identified the catalytic tetrad of residues essential for the enzyme's oxidative activity. portlandpress.comnih.gov

Structure-Function Relationship of N-Acetylmannosamine Kinases (NanK) from Pathogenic Bacteria

Several pathogenic bacteria utilize host-derived sialic acids as a source of carbon and nitrogen. nih.govnih.gov The enzyme N-acetylmannosamine kinase (NanK) is a key player in this sialic acid catabolic pathway, catalyzing the phosphorylation of ManNAc to ManNAc-6-phosphate. nih.govnih.gov These bacterial kinases belong to the functionally diverse ROK (Repressors, Open reading frames, and Kinases) superfamily. nih.govwhiterose.ac.uk

Kinetic and structural studies comparing ZnF-containing NanKs (e.g., from Haemophilus influenzae and Pasteurella multocida) with a ZnF-lacking NanK from Fusobacterium nucleatum (Fn-NanK) have revealed important functional differences. nih.gov The absence of the ZnF motif in Fn-NanK results in a roughly 10-fold decrease in substrate binding affinity. nih.gov Structural analysis shows that in Fn-NanK, the role of the ZnF motif is compensated by a hydrophobic cluster of residues that helps to correctly orient ManNAc in the active site. nih.gov

In Gram-positive bacteria like Staphylococcus aureus, the NanK (SaNanK) presents further variations. It lacks the canonical Zn-binding motif and features an altered sugar-binding motif (ExGY instead of ExGH). whiterose.ac.ukresearchgate.net Structural studies of SaNanK show that the tyrosine residue in the ExGY motif directly interacts with the N-acetyl group of ManNAc, selecting for a specific "boat" conformation of the sugar substrate. whiterose.ac.ukresearchgate.net Like other ROK kinases, SaNanK is a dimer that undergoes a significant conformational change upon substrate binding, where the two domains of the monomer close around the substrate. researchgate.net

| Enzyme (Source) | Key Structural Feature | Sugar-Binding Motif | Functional Implication |

|---|---|---|---|

| Hi-NanK (H. influenzae) | Contains ZnF motif nih.gov | Canonical ExGH nih.gov | Higher substrate binding affinity (KM ≈ 60 µM) nih.gov |

| Pm-NanK (P. multocida) | Contains ZnF motif nih.gov | Canonical ExGH nih.gov | Higher substrate binding affinity (KM ≈ 60 µM) nih.gov |

| Fn-NanK (F. nucleatum) | Lacks ZnF motif; substituted by hydrophobic cluster nih.gov | Canonical ExGH nih.gov | Lower substrate binding affinity (KM ≈ 700 µM) nih.gov |

| SaNanK (S. aureus) | Lacks canonical ZnF motif whiterose.ac.ukresearchgate.net | Altered ExGY whiterose.ac.ukresearchgate.net | Tyrosine in motif binds N-acetyl group, selecting for 'boat' conformation of substrate whiterose.ac.ukresearchgate.net |

Investigations into Beta-N-Acetylmannosidases and Related Glycosyltransferases

The enzymatic processing of β-D-N-acetylmannosamine (ManNAc) and its derivatives is primarily handled by two major classes of enzymes: glycoside hydrolases, specifically β-N-acetylhexosaminidases, and glycosyltransferases. Investigations into these enzymes have revealed complex mechanisms, diverse substrate specificities, and significant potential for biocatalytic applications.

β-N-Acetylhexosaminidases: These enzymes (EC 3.2.1.52) are retaining hydrolases that catalyze the cleavage of terminal, non-reducing N-acetylhexosamine residues from various glycoconjugates. mdpi.com They are classified into several Glycoside Hydrolase (GH) families in the CAZy database, notably GH3, GH20, and GH84. nih.gov While their primary substrates are typically N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), their role in relation to ManNAc is of significant interest.

Microbial β-N-acetylhexosaminidases are involved in crucial physiological processes, such as cell wall synthesis and degradation in bacteria (peptidoglycan) and fungi (chitin). mdpi.com In humans, deficiencies in these enzymes are linked to severe neuro-metabolic lysosomal storage disorders like Tay-Sachs and Sandhoff diseases. mdpi.compatsnap.com

A key feature of these enzymes, particularly those from fungal sources, is their broad substrate promiscuity. nih.gov This flexibility allows them to cleave and, importantly, transfer a wide range of substrates with different functional groups, including azides, carboxylates, and sulfates. nih.gov This trans-glycosylation capability makes them valuable tools for the enzymatic synthesis of complex carbohydrates and glycomimetics under mild conditions. mdpi.comnih.gov The substrate-assisted catalytic mechanism, which utilizes the 2-acetamido group of the substrate as a nucleophile, is a distinct characteristic of the GH20 family. mdpi.com

Glycosyltransferases (GTs): Glycosyltransferases (EC 2.4) are fundamental to the biosynthesis of oligosaccharides, polysaccharides, and glycoconjugates. brunel.ac.uk These enzymes catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide-sugar, to an acceptor molecule. brunel.ac.uk Plant UDP-dependent glycosyltransferases (UGTs), for example, are responsible for the glycosylation of a vast array of secondary metabolites. brunel.ac.uk

The synthesis of complex glycans containing ManNAc derivatives, such as sialic acids, relies heavily on the action of specific GTs (sialyltransferases). However, the large-scale biocatalytic use of wild-type GTs faces challenges. A primary obstacle is their strict requirement for expensive nucleotide-activated sugar donors (e.g., UDP-GlcNAc). mdpi.com Furthermore, the functional expression of these enzymes can be difficult. mdpi.com Structural and functional studies are crucial for overcoming these limitations. Elucidating the three-dimensional structures of GTs helps to clarify their substrate recognition and catalytic mechanisms, providing a basis for rational enzyme engineering. mdpi.com For instance, the structural analysis of N-glycan branching enzymes like GnT-I has provided detailed insights into their function and specificity. mdpi.com

Table 1: Overview of Investigated Enzyme Families Interacting with N-Acetylhexosamines

| Enzyme Class | CAZy Family (Examples) | Primary Function | Relevance to β-D-N-Acetylmannosamine |

|---|---|---|---|

| β-N-Acetylhexosaminidases | GH3, GH20, GH84 | Hydrolysis and trans-glycosylation of terminal N-acetylhexosamines. mdpi.comnih.gov | Potential for synthetic applications due to broad substrate promiscuity, enabling the use of ManNAc derivatives. nih.gov |

| Glycosyltransferases (GTs) | GT1, GT13, GT17 | Biosynthesis of glycans by transferring sugar moieties from activated donors. brunel.ac.ukmdpi.com | Essential for the synthesis of ManNAc-containing glycoconjugates; a key target for engineering. researchgate.net |

Chemo-Enzymatic and Directed Evolution Approaches for Beta-D-N-Acetylmannosamine-Related Enzymes

To harness the synthetic potential of enzymes that interact with β-D-N-acetylmannosamine and its derivatives, researchers have increasingly turned to chemo-enzymatic synthesis and directed evolution. These strategies aim to overcome the limitations of purely chemical or enzymatic methods and to tailor biocatalysts for specific industrial and therapeutic applications.

Chemo-Enzymatic Synthesis: This approach strategically combines the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymatic reactions. nih.gov Typically, a core structure or key intermediate is assembled chemically, followed by enzymatic modifications to build the final complex glycan. nih.gov This is particularly powerful for synthesizing N-glycans and other complex structures where specific linkages are difficult to control chemically. nih.govresearchgate.net

For example, in the synthesis of sialylated glycans, sialic acid aldolase (B8822740) is commonly used to prepare N-acetylneuraminic acid (Neu5Ac, a sialic acid) from ManNAc and pyruvate (B1213749). nih.gov The resulting sialic acid can then be enzymatically transferred to an acceptor molecule using an engineered sialyltransferase. This combined approach allows for the efficient production of complex glycoconjugates, including sialylated human milk oligosaccharides and glycopeptides. nih.govgoogle.com The use of enzymes like endo-beta-N-acetylglucosaminidases (ENGases), which exhibit both hydrolytic and transglycosylation activities, has further streamlined these synthetic pathways. researchgate.net

Directed Evolution: Directed evolution is a powerful protein engineering technique used to create enzymes with novel or enhanced properties. rcsb.org It mimics the process of natural selection in the laboratory through iterative cycles of random gene mutation, followed by high-throughput screening or selection for the desired function. illinois.eduyoutube.com This method is particularly valuable when there is limited structural or mechanistic information about the target enzyme, as it does not require rational design. nih.govescholarship.org

Directed evolution has been successfully applied to enzymes involved in ManNAc metabolism. In one notable example, the N-acetylneuraminic acid (Neu5Ac) aldolase from Escherichia coli was engineered using error-prone PCR. nih.gov The goal was to alter its catalytic activity to better accept N-acetyl-L-mannosamine to produce L-sialic acid, the mirror image of the natural D-sugar. nih.gov Through several generations of mutation and screening, variants with significantly improved catalytic efficiency and a complete reversal of enantioselectivity were generated. nih.gov Similarly, directed evolution has been used to engineer glycosyltransferases to broaden their substrate specificity, improve stability in industrial conditions (e.g., presence of organic solvents), or alter their catalytic activity for synthesizing non-natural carbohydrates. researchgate.netrcsb.orgnih.gov

Table 2: Examples of Engineered Enzymes in Beta-D-N-Acetylmannosamine Pathways

| Enzyme | Engineering Approach | Wild-Type Function | Engineered Property/Improvement |

|---|---|---|---|

| Neu5Ac Aldolase | Directed Evolution (error-prone PCR) | Catalyzes the reversible reaction of Neu5Ac to ManNAc and pyruvate. nih.gov | Improved catalytic activity toward the enantiomer N-acetyl-L-mannosamine to produce L-sialic acid. nih.gov |

| Glycosyltransferases (General) | Directed Evolution, Rational Design | Transfer of specific sugars from donor to acceptor molecules. escholarship.org | Broadened substrate acceptance, improved stability, and creation of novel catalytic functions for glycan synthesis. rcsb.orgnih.gov |

| β-galactosidase | Directed Evolution | Hydrolysis of lactose. | Evolved into a β-glucuronidase through non-specific intermediates, demonstrating the power of this technique to change enzyme function. illinois.edu |

Biological Roles and Glycoconjugate Integration of Beta D N Acetylmannosamine

Incorporation into Glycoproteins and Glycolipids as Sialic Acid Precursor

Beta-D-N-Acetylmannosamine (ManNAc) is a crucial monosaccharide that functions as the first committed biological precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans. wikipedia.orgpatsnap.com Sialic acids are terminal monosaccharides on the carbohydrate chains of glycoproteins and glycolipids, collectively known as glycoconjugates. wikipedia.org The biosynthesis of sialic acid is a multi-step enzymatic process that primarily occurs in the cytoplasm. imrpress.com

The process begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted into ManNAc by the epimerase domain of the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). imrpress.comnih.gov The kinase domain of the same GNE enzyme then phosphorylates ManNAc to produce N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P). patsnap.comnih.gov Subsequently, N-acetylneuraminate synthase (NANS) condenses ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P). ru.nlnih.gov This intermediate is then dephosphorylated by Neu5Ac-9-P-phosphatase (NANP) to yield free Neu5Ac. ru.nlnih.gov

Before it can be added to growing glycan chains, Neu5Ac must be activated. This activation occurs in the nucleus, where CMP-sialic acid synthetase (CMAS) converts Neu5Ac into an activated high-energy sugar donor, cytidine (B196190) 5′-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac). wikipedia.orgimrpress.com Finally, CMP-Neu5Ac is transported into the Golgi apparatus, where sialyltransferases utilize it as a substrate to attach sialic acid to the terminal positions of N-glycans and O-glycans on newly synthesized glycoproteins and glycolipids. wikipedia.orgimrpress.com

Table 1: Key Enzymatic Steps in the Sialic Acid Biosynthesis Pathway

| Step | Substrate | Enzyme | Product | Cellular Location |

| 1 | UDP-N-acetylglucosamine (UDP-GlcNAc) | GNE (Epimerase Domain) | N-Acetylmannosamine (ManNAc) | Cytoplasm |

| 2 | N-Acetylmannosamine (ManNAc) | GNE (Kinase Domain) | N-Acetylmannosamine-6-phosphate (ManNAc-6-P) | Cytoplasm |

| 3 | N-Acetylmannosamine-6-phosphate (ManNAc-6-P) | N-acetylneuraminate synthase (NANS) | N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P) | Cytoplasm |

| 4 | N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P) | N-acetylneuraminic acid phosphatase (NANP) | N-acetylneuraminic acid (Neu5Ac) | Cytoplasm |

| 5 | N-acetylneuraminic acid (Neu5Ac) | CMP-N-acetylneuraminic acid synthase (CMAS) | CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | Nucleus |

| 6 | CMP-N-acetylneuraminic acid (CMP-Neu5Ac) + Glycan | Sialyltransferases | Sialylated Glycoprotein (B1211001)/Glycolipid | Golgi Apparatus |

Impact on Terminal Sialylation and Polysialylation of Cellular Glycans

The availability of ManNAc directly influences the extent of both terminal sialylation and polysialylation on cellular glycans. Sialylation can occur as the addition of a single sialic acid unit to the end of a glycan chain (terminal sialylation) or as the formation of long linear chains of sialic acid, known as polysialic acid (PolySia). imrpress.comimrpress.com The GNE enzyme is the rate-limiting step in this pathway, meaning its activity is a key determinant in the efficient production of sialylated glycoproteins. wikipedia.org

Table 2: Effect of ManNAc Supplementation on Polysialylation in GNE-Deficient Cells

| ManNAc Concentration | Relative Polysialylation Signal (Normalized to Wild Type) | Statistical Significance (p-value) |

| 0.6 mM | 0.2955 ± 0.1374 | 0.0263 |

| 1.0 mM | 0.4662 ± 0.0717 | 0.0130 |

| 2.0 mM | 0.8979 ± 0.0827 | 0.2099 (restored to WT levels) |

| Data derived from a study on GNE-deficient HEK-293 cells. imrpress.comimrpress.com |

This principle of metabolic glycoengineering, where a precursor like ManNAc is supplied to cells, is a powerful tool to modulate the sialylation of cell surface glycans. ru.nlnih.gov By increasing the intracellular pool of the sialic acid precursor, ManNAc can enhance the sialylation of recombinant proteins and modify the glycan architecture of cells. wikipedia.orgnih.gov

Significance in Cellular Communication and Cell-Cell Recognition Processes

Sialic acids, positioned at the outermost ends of cell surface glycans, play a paramount role in mediating a vast array of biological processes, including cellular communication and cell-cell recognition. nih.govmdpi.com Due to their negative charge and terminal location, they influence the biophysical properties of the cell surface and act as critical recognition sites for endogenous and exogenous glycan-binding proteins (lectins). nih.gov

As the essential precursor to sialic acids, ManNAc is fundamental to the proper formation of these crucial structures. patsnap.com The sialylated glycans (sialoglycans) on one cell can interact with specific lectins on an adjacent cell, initiating signaling cascades that regulate cell adhesion, migration, and differentiation. mdpi.com For instance, sialic acids are key components of ligands for the selectin family of lectins, which mediate the trafficking of immune cells. researchgate.net

Aberrant sialylation is associated with various pathological states. nih.gov Therefore, the metabolic pathway initiated by ManNAc is vital for maintaining normal physiological interactions between cells. By ensuring a steady supply of sialic acids, the ManNAc-dependent pathway helps maintain the integrity of the cellular "glycocalyx," the dense layer of carbohydrates on the cell surface that is central to how a cell interacts with its environment.

Modulation of Immune Responses Through Glycan Modifications

The sialic acid residues synthesized from ManNAc are potent modulators of the immune system. patsnap.com They function as self-associated molecular patterns (SAMPs) that are recognized by a specialized family of immunomodulatory receptors called Siglecs (sialic acid-binding immunoglobulin-like lectins), which are widely expressed on immune cells. researchgate.net

The binding of sialoglycans to inhibitory Siglecs on immune cells typically transmits signals that dampen immune activation, thus preventing excessive inflammatory responses and maintaining immune homeostasis. researchgate.net The density and type of sialylation, controlled by the ManNAc metabolic pathway, can therefore fine-tune the threshold for immune cell activation.

Cancer cells often exploit this mechanism to evade the immune system. nih.gov They frequently display an increased density of sialic acids on their surface (hypersialylation), which engages inhibitory Siglecs on immune cells like Natural Killer (NK) cells and T cells, leading to immune suppression and allowing the tumor to escape destruction. nih.govresearchgate.net Consequently, the metabolic flux through the ManNAc pathway can indirectly influence anti-tumor immunity. Modifying the sialylation of cell surfaces through metabolic glycoengineering with ManNAc analogues is an area of research for altering immune cell activity and potentially overcoming this tumor escape mechanism. ru.nlnih.gov

Influence on Host-Pathogen Interactions via Sialylated Structures

Many pathogens have evolved to recognize and interact with host cell surface sialic acids to facilitate infection. ru.nlnih.gov As the precursor for these sialic acids, ManNAc plays an indirect but critical role in the initial stages of many infectious diseases. For example, influenza viruses produce a hemagglutinin protein that specifically binds to sialic acids on the surface of respiratory epithelial cells, which is the first step in viral entry. nih.gov

Conversely, some pathogenic bacteria have developed a strategy of "molecular mimicry" to evade the host immune system. nih.gov These bacteria decorate their own surfaces with sialic acids, which they either synthesize or scavenge from the host environment. nih.gov This sialylated capsule makes the bacterium resemble a host cell, preventing recognition by the immune system. researchgate.net In bacteria that can catabolize sialic acids, ManNAc is an intermediate in this breakdown pathway. nih.govacs.org The enzyme N-acetylmannosamine kinase (NanK) phosphorylates ManNAc as part of this catabolic process, allowing the bacteria to use sialic acid as a source of carbon and nitrogen. nih.govacs.org

Therefore, the biosynthesis of sialic acids from ManNAc in host cells creates the very structures that many pathogens exploit for entry and colonization. The ability to modulate cell surface sialylation by controlling the availability of precursors like ManNAc is a therapeutic strategy being explored to inhibit pathogen binding. ru.nlnih.gov

Clinical and Pathobiological Relevance of Beta D N Acetylmannosamine Dysregulation

GNE Myopathy (Hereditary Inclusion Body Myopathy/Distal Myopathy with Rimmed Vacuoles)

GNE myopathy, also known as Hereditary Inclusion Body Myopathy (HIBM) or Distal Myopathy with Rimmed Vacuoles (DMRV), is a rare, adult-onset, autosomal recessive disorder characterized by progressive skeletal muscle weakness and atrophy. nih.govfrontiersin.org The disease typically manifests in early adulthood with weakness in the distal muscles of the legs, often leading to foot drop, and gradually progresses to involve proximal muscles, though the quadriceps are notably spared until late in the disease. frontiersin.orgnih.gov

Genetic Basis and Impact of GNE Gene Mutations on Sialylation Homeostasis

The underlying cause of GNE myopathy lies in biallelic mutations within the GNE gene. nih.gov This gene encodes the GNE enzyme, which catalyzes the first two committed steps in the biosynthesis of sialic acid. medlineplus.govmusculoskeletalkey.com The enzyme possesses two functional domains: an N-terminal UDP-GlcNAc 2-epimerase domain and a C-terminal N-acetylmannosamine (ManNAc) kinase domain. nih.gov

Mutations associated with GNE myopathy are predominantly missense mutations that result in a reduction, but not a complete absence, of GNE enzyme activity. nih.gov This diminished enzymatic function leads to a decreased production of sialic acid, a crucial terminal monosaccharide on many glycoconjugates. medlineplus.gov Consequently, a state of hyposialylation, or reduced sialylation, of various glycoproteins and glycolipids in skeletal muscle is believed to be a primary driver of the disease's pathology. nih.gov Different populations exhibit distinct common GNE mutations, such as the Met743Thr mutation in individuals of Iranian Jewish descent and the C44S, D207V, and V603L mutations in the Japanese population. medlineplus.gov

Common GNE Gene Mutations in GNE Myopathy

| Mutation | Affected Population | Enzyme Domain | Reference |

|---|---|---|---|

| Met743Thr (M743T) | Iranian Jewish | Kinase | medlineplus.gov |

| C44S | Japanese | Epimerase | medlineplus.gov |

| D207V | Japanese | Epimerase | medlineplus.gov |

| V603L | Japanese | Kinase | medlineplus.gov |

Pathophysiological Mechanisms Leading to Hyposialylation-Associated Phenotypes

The precise mechanisms by which reduced sialylation leads to muscle degeneration in GNE myopathy are still under investigation, but several downstream effects of hyposialylation have been identified. Hyposialylation of muscle cell surface glycans is a key pathological feature. nih.gov This can lead to a cascade of detrimental events within the muscle fibers.

One significant consequence of hyposialylation is the increased uptake of extracellular amyloid β-peptide (Aβ) by myoblasts. frontiersin.org This is thought to contribute to the formation of intracellular amyloid deposits and the characteristic rimmed vacuoles seen in muscle biopsies of GNE myopathy patients. frontiersin.orgnih.gov Furthermore, hyposialylation has been linked to increased oxidative stress in muscle tissue. nih.gov This oxidative stress can, in turn, upregulate genes associated with muscle atrophy (atrogenes), leading to the progressive breakdown of muscle fibers. nih.gov The reduced activity of hyposialylated neprilysin, an enzyme involved in clearing Aβ, may also contribute to amyloid accumulation. nih.gov

Sialuria: Consequences of Aberrant Sialic Acid Metabolism

Sialuria is an extremely rare, autosomal dominant metabolic disorder also caused by mutations in the GNE gene. metabolicsupportuk.orgresearchgate.net However, the pathobiological mechanism of sialuria is distinct from that of GNE myopathy. In sialuria, the mutations occur in the allosteric site of the GNE enzyme, which is responsible for feedback inhibition by CMP-sialic acid, the end product of the pathway. medlineplus.govmedlineplus.gov This disruption of feedback control leads to the unchecked, excessive production and subsequent accumulation of free sialic acid within cells, which is then excreted in large quantities in the urine. medlineplus.govmetabolicsupportuk.org

The clinical presentation of sialuria can be variable, with symptoms often appearing in infancy. metabolicsupportuk.orgmedlineplus.gov These can include neonatal jaundice, an enlarged liver and spleen (hepatosplenomegaly), "coarse" facial features, and developmental delays. metabolicsupportuk.orgmedlineplus.gov As children get older, they may experience frequent respiratory infections, seizures, and learning difficulties. metabolicsupportuk.org

Clinical Features of Sialuria

| Symptom | Typical Age of Onset | Reference |

|---|---|---|

| Neonatal jaundice | Infancy | metabolicsupportuk.orgmedlineplus.gov |

| Hepatosplenomegaly | Infancy | metabolicsupportuk.orgmedlineplus.gov |

| Coarse facial features | Infancy/Childhood | metabolicsupportuk.orgmedlineplus.gov |

| Developmental delay | Infancy/Childhood | metabolicsupportuk.orgmedlineplus.gov |

| Frequent respiratory infections | Childhood | metabolicsupportuk.org |

| Seizures | Childhood | metabolicsupportuk.org |

| Learning difficulties | Childhood | metabolicsupportuk.org |

Renal Glomerular Diseases and Sialic Acid Insufficiency

Sialic acids are highly enriched in the glomerulus, the filtering unit of the kidney, and are crucial for maintaining the integrity of the glomerular filtration barrier. nih.govkidney.ca A deficiency in sialic acid can lead to serious renal pathologies. Animal models with genetic defects in sialic acid biosynthesis, including those with mutations in the Gne gene, develop severe kidney problems such as proteinuria (the presence of excess protein in the urine) and effacement of podocyte foot processes, which are key structural components of the filtration barrier. nih.gov

The loss of negatively charged sialic acids on the surface of podocytes and the glomerular basement membrane is thought to disrupt the electrostatic barrier that helps prevent the leakage of proteins like albumin from the blood into the urine. nih.gov This can lead to conditions resembling focal segmental glomerulosclerosis (FSGS). nih.gov Furthermore, sialic acid deficiency on endothelial cells in the renal microvasculature has been shown to promote thrombosis (the formation of blood clots). scholaris.ca Studies in mouse models have demonstrated that dietary supplementation with the sialic acid precursor, N-acetylmannosamine, can ameliorate the hyposialylation, reduce albuminuria, and partially restore the glomerular architecture, highlighting the direct role of sialic acid insufficiency in these renal diseases. nih.gov

Congenital Disorders of Glycosylation (CDG) Linked to N-Glycosylation Defects

Congenital Disorders of Glycosylation (CDG) are a large and diverse group of inherited metabolic diseases caused by defects in the synthesis of glycans and their attachment to proteins and lipids. nih.gov Many of these disorders have a significant neurological component and affect multiple organ systems. elsevierpure.com The N-linked glycosylation pathway, which involves the attachment of a complex oligosaccharide to asparagine residues of proteins, is a common site of defects in CDG. nih.gov

Several types of CDG are specifically associated with a deficiency of sialic acid on N-linked glycans. researchgate.net These disorders arise from mutations in genes that encode enzymes or transporters involved in the synthesis or transfer of sialic acid or its precursors, including ManNAc. The clinical manifestations of these N-glycosylation defects are varied and can include developmental delay, intellectual disability, seizures, cerebellar atrophy, and coagulopathies. elsevierpure.com The diagnosis of these specific CDGs often relies on screening for carbohydrate-deficient transferrin, which can reveal a lack of terminal sialic acid residues. elsevierpure.com

Involvement in Other Metabolic Disorder Pathways, e.g., Tay-Sachs Disease

While not a primary disorder of beta-D-N-acetylmannosamine metabolism, the pathophysiology of Tay-Sachs disease involves the catabolism of a sialic acid-containing molecule. Tay-Sachs disease is a devastating lysosomal storage disorder caused by a deficiency of the enzyme β-hexosaminidase A. nih.gov This enzyme is responsible for the degradation of GM2 ganglioside, a glycosphingolipid that is particularly abundant in the brain. youtube.com

The catabolism of GM2 ganglioside can be initiated by the removal of either the terminal N-acetylgalactosamine or the N-acetylneuraminic acid (a sialic acid) residue. nih.gov In Tay-Sachs disease, the primary defect is the inability to remove the N-acetylgalactosamine. However, the presence and activity of neuraminidase, the enzyme that cleaves sialic acid, is normal in Tay-Sachs patients. nih.govjci.org This indicates that the metabolic pathway involving sialic acid cleavage from GM2 ganglioside is intact but cannot compensate for the primary enzymatic block. researchgate.net The accumulation of GM2 ganglioside, a molecule containing N-acetylneuraminic acid, leads to progressive neurodegeneration. youtube.comnih.gov

Therapeutic and Biotechnological Applications of Beta D N Acetylmannosamine

Strategies for Restoration or Enhancement of Sialic Acid Biosynthesis

The biosynthesis of sialic acid is a complex process, with the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) playing a pivotal role. nih.gov This enzyme catalyzes the initial and rate-limiting steps in the pathway. nih.gov In conditions where GNE activity is impaired, the production of N-acetylmannosamine is reduced, leading to a deficiency in sialic acid.

Supplementation with beta-D-N-acetylmannosamine offers a direct strategy to bypass the enzymatic defect. genome.gov By providing an exogenous source of this precursor, the subsequent steps of the sialic acid biosynthetic pathway can proceed, leading to the restoration of sialic acid levels. genome.gov This approach has been investigated in various preclinical and clinical studies, demonstrating its potential to ameliorate the biochemical consequences of impaired GNE function. genome.govnih.gov

Therapeutic Potential in Myopathies with Sialic Acid Deficiency

GNE myopathy, also known as Hereditary Inclusion Body Myopathy (HIBM), is a rare genetic disorder caused by mutations in the GNE gene. nih.govwikipedia.org This condition is characterized by progressive muscle weakness and wasting, which typically begins in early adulthood. nih.gov The underlying pathology is linked to hyposialylation of muscle glycoproteins due to deficient GNE activity. wikipedia.org

Efficacy of Beta-D-N-Acetylmannosamine Supplementation

Oral supplementation with beta-D-N-acetylmannosamine has emerged as a promising therapeutic strategy for GNE myopathy. genome.govnih.gov Preclinical studies in mouse models of the disease have shown that ManNAc administration can increase sialic acid biosynthesis, improve muscle sialylation, and prevent the deterioration of skeletal muscle. nih.gov

Clinical trials in human subjects with GNE myopathy have further supported these findings. An open-label, phase 2 study demonstrated that long-term oral ManNAc administration was safe and resulted in biochemical efficacy, as evidenced by increased plasma N-acetylneuraminic acid (Neu5Ac) and enhanced sarcolemmal sialylation. nih.gov The study also suggested a potential slowing of the decline in muscle strength. nih.gov

| Clinical Trial Phase | Key Findings | Reference |

| Phase 1 | Single ascending doses of 3g and 6g were safe and well-tolerated. Showed rapid absorption and a short half-life. | nih.gov |

| Phase 2 (Open-Label) | Long-term safety established. Increased plasma Neu5Ac and sarcolemmal sialylation. Slower rate of decline in upper and lower extremity strength observed. | nih.govuiowa.edu |

Advanced Derivatives for Enhanced Glycosylation Rescue

To improve the therapeutic efficacy of beta-D-N-acetylmannosamine, researchers have explored the use of its derivatives. One such derivative is peracetylated N-acetylmannosamine (Ac4ManNAc), a synthetic sugar molecule. nih.gov In a mouse model of GNE myopathy, Ac4ManNAc was found to be more efficient at rescuing the muscle phenotype and biochemical defects compared to unmodified ManNAc. nih.gov This enhanced efficacy is attributed to its improved bioavailability and cellular uptake.

Interventions in Sialuria to Counter Sialic Acid Overproduction

Sialuria is a rare genetic disorder characterized by the overproduction and urinary excretion of free sialic acid. nih.gov This condition results from mutations in the GNE gene that disrupt the allosteric feedback inhibition of the GNE enzyme by CMP-sialic acid. nih.govnih.gov The lack of this feedback control leads to uncontrolled synthesis of sialic acid. While seemingly counterintuitive, the administration of beta-D-N-acetylmannosamine has been considered as a potential intervention. The rationale is that providing an excess of the downstream product might help to partially restore feedback inhibition, thereby reducing the overproduction of sialic acid. patsnap.com

Glycan-Based Therapies for Renal Diseases

Pathologic glomerular hyposialylation has been implicated in the development of certain kidney diseases, including primary glomerular diseases. nih.gov Sialic acids are important components of the glomerular filtration barrier, and their deficiency can lead to proteinuria and podocytopathy. nih.govibm.com

Preclinical studies in animal models have demonstrated that oral treatment with beta-D-N-acetylmannosamine can ameliorate glomerular pathology. nih.gov Supplementation with ManNAc in GNE-deficient mice has been shown to rescue neonatal death, reduce proteinuria, and improve the hyposialylation of glomerular glycans. nih.gov These findings have provided the rationale for investigating ManNAc as a potential therapy for human glomerular diseases. nih.govnih.gov A phase 1 clinical trial has been conducted to evaluate the safety, tolerability, and pharmacokinetics of ManNAc in individuals with primary podocyte diseases. nih.gov

| Preclinical Model | Therapeutic Effect of ManNAc | Reference |

| GNE-deficient mice | Ameliorated neonatal death, proteinuria, and podocytopathy. Improved hyposialylation of glomerular glycans. | nih.gov |

Applications in Neurological and Age-Related Conditions

The role of sialic acids in the nervous system suggests that beta-D-N-acetylmannosamine could have applications in neurological disorders. GNE myopathy itself is a neuromuscular disorder, highlighting the importance of sialylation for muscle and nerve function. nih.govwikipedia.org Furthermore, age-related declines in cellular processes, including glycosylation, have been observed. mdpi.com Glycation, an enzyme-independent modification of proteins, is a hallmark of aging and can interfere with the activity of enzymes like GNE. mdpi.com While direct therapeutic applications of ManNAc in other specific neurological or age-related conditions are still under investigation, its ability to support sialic acid biosynthesis suggests a potential role in maintaining cellular health and function in the context of aging and neurological diseases where sialylation is compromised.

Utility in Metabolic Glycoengineering for Surface Glycan Modification

Metabolic glycoengineering (MGE) is a powerful chemical biology technique used to modify the composition and structure of glycans on the surface of living cells. nih.govnih.gov This approach leverages the cell's own biosynthetic pathways to process and incorporate unnatural, chemically modified monosaccharide analogs into cellular glycoconjugates. oup.comnih.gov Beta-D-N-acetylmannosamine (ManNAc) is a key precursor in the biosynthesis of sialic acids, which are terminal monosaccharides on many glycoproteins and glycolipids. wikipedia.orgpatsnap.com The enzymes in the sialic acid biosynthetic pathway are notably permissive, meaning they can tolerate and process various analogs of ManNAc that have been chemically modified. oup.comoup.com

When cells, tissues, or organisms are supplied with these synthetic ManNAc analogs, they are taken up by the cells and enter the sialic acid pathway. jove.com The cellular machinery metabolizes these precursors into the corresponding unnatural sialic acids, which are then incorporated onto newly synthesized glycoproteins and glycolipids in the Golgi apparatus. oup.comjove.com The result is the presentation of these modified sialic acids on the cell surface, effectively remodeling the cellular glycocalyx. nih.gov

This technology allows for the introduction of a wide array of chemical functionalities onto the cell surface. These modifications can be used for various research and therapeutic purposes without the need for genetic manipulation. nih.gov For example, ManNAc analogs bearing bioorthogonal chemical reporter groups—such as azides, alkynes, ketones, or thiols—can be metabolically incorporated. oup.comresearchgate.net These reporters can then be selectively reacted with complementary probes through bioorthogonal ligation reactions, enabling applications like cell imaging, tracking, and the attachment of specific ligands or drug molecules. oup.com

The modification of surface glycans through ManNAc-based MGE has been shown to influence a variety of cellular processes. Research findings indicate that the display of non-natural sialic acids can alter cell adhesion, modulate signaling pathways, and affect interactions with pathogens. nih.govoup.com For instance, treating neuronal cells with certain N-acyl-modified ManNAc derivatives can reduce the expression of polysialic acid, a polymer that plays a role in neuronal growth and differentiation. jove.com

Below is a table summarizing various ManNAc analogs and their applications in metabolic glycoengineering.

| ManNAc Analog Category | Example Analog(s) | Functional Group Introduced | Key Application/Effect |

| Aliphatic Analogs | N-propanoylmannosamine (ManNProp), N-butanoylmannosamine (ManNBut) | N-propanoyl, N-butanoyl | Modulation of cell surface sialylation; can reduce polysialic acid expression. oup.comjove.com |

| Thiol-Modified Analogs | Ac₅ManNTGc, Ac₅ManNTProp, Ac₅ManNTBut | Thiol (-SH) | Introduces a reactive thiol group for subsequent chemical ligation; can modulate signaling pathways like Wnt. nih.gov |

| Bioorthogonal Analogs | Azidoacetylmannosamine (ManNAz) | Azide (-N₃) | Enables bioorthogonal click chemistry for labeling and imaging of sialoglycans. oup.comresearchgate.net |

| Bioorthogonal Analogs | Keto-modified ManNAc | Ketone (C=O) | Allows for chemoselective ligation with hydrazide- or aminooxy-containing probes. oup.comresearchgate.net |

Impact on Recombinant Glycoprotein (B1211001) Production and Biopharmaceutical Development

The glycosylation profile, and particularly the degree of sialylation, is a critical quality attribute for many recombinant glycoprotein therapeutics. wikipedia.org Sialic acids are negatively charged sugars that, when present at the termini of glycan chains, can significantly enhance a biopharmaceutical's properties, including its serum half-life, solubility, and biological activity, while reducing its immunogenicity. wikipedia.orglaboratoriumdiscounter.nl Incomplete sialylation can compromise the therapeutic efficacy and safety of these protein drugs. wikipedia.org

Many mammalian cell lines used for the production of recombinant proteins, such as Chinese Hamster Ovary (CHO) cells, can have limitations in their endogenous capacity for sialylation. wikipedia.org A key rate-limiting step in the sialic acid biosynthetic pathway is the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc, a reaction catalyzed by the enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). wikipedia.org

Supplementing the cell culture medium with exogenous beta-D-N-acetylmannosamine bypasses this enzymatic bottleneck. nih.gov ManNAc is readily taken up by the cells and directly enters the sialic acid pathway downstream of the GNE-catalyzed step, boosting the intracellular pool of sialic acid precursors. nih.govresearchgate.net This leads to a significant increase in the sialylation of the recombinant glycoproteins being produced. wikipedia.org This strategy has become a recognized method to "humanize" glycoproteins and improve manufacturing yields and product quality. wikipedia.orglaboratoriumdiscounter.nl

The utility of ManNAc supplementation has been demonstrated for various recombinant proteins. By enhancing sialylation, it helps ensure lot-to-lot consistency and produces biotherapeutics with improved pharmacokinetic and pharmacodynamic profiles. While effective, the in vitro use of some ManNAc analogues can be limited by toxicity, which has prompted the development of more robust, analogue-resistant cell lines for large-scale biopharmaceutical manufacturing. nih.govjohnshopkins.edu

The table below highlights the impact of enhanced sialylation, achievable through ManNAc supplementation, on the properties of biopharmaceuticals.

| Property | Impact of Low Sialylation | Impact of High Sialylation (via ManNAc Supplementation) |

| Serum Half-Life | Reduced; protein is rapidly cleared from circulation. | Increased; terminal sialic acids mask underlying galactose residues, preventing rapid clearance by liver receptors. wikipedia.org |

| Solubility | Potentially lower. | Increased due to the hydrophilic and charged nature of sialic acid. wikipedia.org |

| Biological Activity | May be diminished or altered. | Often enhanced or optimized. |

| Immunogenicity | Increased risk of an immune response. | Reduced; terminal sialic acids can mask immunogenic epitopes. wikipedia.org |

| Manufacturing Yield | Lower yield of therapeutically effective protein. | Increased yield of fully sialylated, efficacious glycoprotein. wikipedia.org |

Advanced Methodologies for Beta D N Acetylmannosamine Research

Spectroscopic Techniques for Metabolic Pathway Analysis (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for analyzing metabolic pathways involving ManNAc in real-time and within living systems. nih.gov It allows for the identification and quantification of metabolites, providing insights into cellular metabolism under physiological conditions. nih.govnih.gov

Researchers utilize various NMR techniques to track the conversion of precursors into ManNAc and its subsequent transformation into sialic acid. rsc.org One-dimensional (1D) ¹H NMR is widely used due to the high sensitivity of the proton nucleus, but signal overlap in complex biological samples can be a challenge. nih.govnih.gov To overcome this, two-dimensional (2D) NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are employed to provide better resolution by spreading signals over two frequency dimensions. mdpi.com

State-of-the-art NMR methods have been developed to monitor the sialic acid biosynthesis pathway with high precision. For instance, techniques can follow the characteristic signal of the N-acetyl methyl group as it moves through intermediates like UDP-N-acetylglucosamine, N-acetylmannosamine, and N-acetylneuraminic acid. rsc.org Advanced pseudo 2D and 3D NMR experiments have demonstrated that in cytosolic extracts, the phosphorylation of ManNAc is exclusively conducted by the N-acetylmannosamine kinase (MNK) domain of the GNE enzyme when ManNAc is generated by the epimerase domain of the same enzyme. rsc.org

Furthermore, the development of dissolution dynamic nuclear polarization (dDNP) can enhance the sensitivity of ¹³C NMR signals by over 10,000-fold, enabling the detection of transient pathway intermediates and rapid metabolic transformations that would otherwise be undetectable. nih.gov

Table 1: NMR Spectroscopic Techniques in ManNAc Metabolic Analysis

| Technique | Principle | Application in ManNAc Research | Key Findings/Advantages |

|---|---|---|---|

| ¹H NMR | Detects the signal of hydrogen nuclei (protons). | General metabolic profiling and quantification of ManNAc and related metabolites. | High sensitivity, but can suffer from signal overlap in complex mixtures. nih.govnih.gov |

| ¹H-¹³C HSQC | A 2D technique correlating proton signals with directly attached carbon-13 nuclei. | Resolving overlapping signals to unambiguously identify ManNAc and its precursors/products in cell extracts. | Increased spectral resolution allows for more accurate metabolite identification. mdpi.com |

| SOFAST-HMQC | A rapid 2D NMR technique. | Real-time monitoring of enzymatic reactions, such as the phosphorylation of ManNAc to ManNAc-6-phosphate. | Enables separation and integration of signals from ManNAc and its phosphorylated form. rsc.org |

| ³¹P-HMBC | A 2D technique detecting long-range correlations to phosphorus-31 nuclei. | Specifically tracking phosphorylated intermediates like ManNAc-6-phosphate. | Provides characteristic signals for phosphorylated sugars, confirming their presence and concentration. rsc.org |

| Dissolution DNP-NMR | Hyperpolarizes ¹³C-labeled substrates to dramatically increase NMR signal intensity. | Studying metabolic flux and rapid transformations in living cells with high sensitivity. | Enhances ¹³C NMR signals by over 10,000-fold, allowing detection of low-concentration intermediates. nih.gov |

Advanced Chromatographic and Immunological Techniques for Glycan Profiling

Hydrophilic Interaction Chromatography (HILIC) is a powerful strategy for profiling released N-glycans. lcms.cz This technique separates glycans based on their hydrophilicity. For enhanced detection, glycans are typically derivatized with a fluorescent label prior to analysis. eag.com Novel labeling reagents, such as RapiFluor-MS, have streamlined sample preparation and provide unprecedented sensitivity for both fluorescence and mass spectrometric detection. lcms.czyoutube.com This dual-detection capability allows for confident identification of glycan structures through MS/MS fragmentation data. youtube.com The development of optimized HILIC methods allows for improved resolution of common N-glycans found on monoclonal antibodies, including high-mannose structures that can affect therapeutic efficacy. lcms.cz

Nano-liquid chromatography (nanoLC) coupled with mass spectrometry is another key method for the global profiling of underivatized N-linked glycans from complex protein mixtures. nih.gov This high-sensitivity technique involves protein denaturation, enzymatic release of glycans (e.g., using PNGase F), solid-phase extraction for enrichment, and finally, nanoLC-MS analysis for identification and quantification. nih.goveag.com

Immunological techniques also play a role in glycan profiling. Monoclonal antibodies (mAbs) that specifically recognize certain glycan structures can be used to detect their presence on glycoproteins. nih.gov For example, specific mAbs can detect O-linked β-d-N-acetylglucosamine (O-GlcNAc) on cell surface proteins. However, care must be taken as some antibodies may show cross-reactivity with other structures, such as terminal β-GlcNAc on complex N-glycans. nih.gov

Table 2: Comparison of Advanced Techniques for Glycan Profiling

| Technique | Labeling Reagent | Detection Method | Throughput | Key Advantages |

|---|---|---|---|---|

| HILIC-UPLC | 2-AB (2-aminobenzamide) | Fluorescence | Moderate | Well-established method for quantitative analysis. eag.com |

| HILIC-UPLC | RapiFluor-MS | Fluorescence and Mass Spectrometry (MS) | High | Rapid labeling, high sensitivity for both FLR and MS, enables confident peak identification via MS/MS. lcms.czyoutube.com |

| HILIC-UPLC | Procainamide | Fluorescence and MS | High | Offers high fluorescence sensitivity, suitable for high-throughput 96-well plate formats. maynoothuniversity.ie |

| NanoLC-MS | None (underivatized) | Mass Spectrometry (MS/MS) | Low to Moderate | Allows for global profiling and structural identification of native glycans from complex mixtures. nih.gov |

| Immunoblotting | N/A | Antibody-based detection (e.g., chemiluminescence) | Moderate | Detects specific glycan epitopes on proteins, useful for identifying classes of glycoproteins. nih.gov |

Synthetic Methodologies for Beta-D-N-Acetylmannosamine and its Derivatives

The availability of ManNAc and its derivatives is crucial for research and therapeutic development. Various synthetic methodologies, ranging from chemical to enzymatic approaches, have been established.

A common chemical method for producing gram quantities of ManNAc is the base-catalyzed epimerization of the more readily available N-acetyl-D-glucosamine (GlcNAc). researchgate.net This procedure rearranges the stereochemistry at the C-2 position to convert GlcNAc into ManNAc. Other chemical synthesis strategies can involve the oxidative cyclization of glucal 3-carbamates catalyzed by rhodium (II). wikipedia.org

Chemoenzymatic synthesis provides an alternative and often more specific route. One established method involves the enzyme N-acetylneuraminate lyase (Neu5Ac lyase), which can cleave N-acetylneuraminic acid (sialic acid) into ManNAc and pyruvate (B1213749). researchgate.net By controlling reaction conditions, this reversible reaction can also be driven in the synthetic direction. Another enzymatic approach uses N-acyl-D-glucosamine 2-epimerase to convert GlcNAc to ManNAc. researchgate.net

Furthermore, researchers have developed synthetic routes for various ManNAc derivatives to probe biological systems or develop new therapeutic agents. For example, C-3 nitrogen-containing derivatives, such as 3-azido-3-deoxy and 3-amino-3-deoxy ManNAc, have been synthesized to investigate their potential as substrates for sialic acid aldolase (B8822740). nih.gov The synthesis of non-natural ManNAc analogs allows for the introduction of chemical reporters, like thiols, onto cell-surface sialic acids for imaging and tracking purposes.

Table 3: Summary of Synthetic Methodologies for ManNAc and Derivatives

| Method | Starting Material(s) | Key Reagent/Enzyme | Product | Description |

|---|---|---|---|---|

| Chemical Epimerization | N-acetyl-D-glucosamine (GlcNAc) | Alkaline conditions (e.g., base catalyst) | N-acetyl-D-mannosamine (ManNAc) | A widely used method for large-scale production based on the epimerization of GlcNAc. researchgate.net |

| Enzymatic Cleavage | N-acetylneuraminic acid (Neu5Ac) | N-acetylneuraminate lyase | ManNAc | Neu5Ac is cleaved into ManNAc and pyruvate; the reaction can be controlled for ManNAc production. researchgate.net |

| Enzymatic Epimerization | N-acetyl-D-glucosamine (GlcNAc) | N-acyl-D-glucosamine 2-epimerase | ManNAc | An enzymatic alternative to chemical epimerization for converting GlcNAc to ManNAc. researchgate.net |

| Derivative Synthesis | 2-acetamido-2-deoxy-α,β-D-mannose | Various chemical reagents | C-3 nitrogen-containing ManNAc derivatives | Multi-step chemical synthesis to introduce functional groups like azido (B1232118) or amino at the C-3 position. nih.gov |

| Derivative Synthesis | D-mannosamine hydrochloride | O-acetyl groups, N-acylation reagents | Thiol-expressing ManNAc analogs | A multi-step approach to create non-natural analogs for metabolic glycoengineering. |

Development and Application of Cellular and Animal Models for Glycosylation Disorders

Cellular and animal models are indispensable for understanding the pathophysiology of congenital disorders of glycosylation (CDGs) and for testing potential therapies like ManNAc supplementation. nih.govnih.gov

A key disease model relevant to ManNAc is GNE myopathy, a rare genetic muscle disease caused by mutations in the GNE gene. imrpress.com This gene encodes the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase, which catalyzes the first two committed steps in sialic acid biosynthesis. imrpress.comimrpress.com

To study this disease, researchers have developed cellular models, such as GNE-knockout Human Embryonic Kidney (HEK-293) cell lines created using CRISPR/Cas9 technology. imrpress.comimrpress.com These cells exhibit significantly reduced sialic acid levels. Studies have shown that supplementing these GNE-deficient cells with ManNAc can restore both free intracellular sialic acid and membrane-bound sialic acid to wild-type levels, demonstrating that ManNAc can bypass the defective epimerase step of the GNE enzyme. imrpress.comimrpress.com

Animal models have also been crucial. A mouse model that recapitulates the human features of GNE myopathy has been developed. nih.gov Preclinical studies in this mouse model demonstrated that oral administration of ManNAc increased sialic acid biosynthesis, improved muscle sialylation, and prevented the deterioration of skeletal muscle. nih.gov These promising results from animal models provided the foundation for clinical trials in human patients. Other animal models, such as those using Drosophila melanogaster (fruit fly) and zebrafish, are also used to study various aspects of glycosylation disorders. nih.govnih.gov

Table 4: Cellular and Animal Models for Studying ManNAc in Glycosylation Disorders

| Model System | Disorder Modeled | Key Features | Application in ManNAc Research |

|---|---|---|---|

| HEK-293 GNE-Knockout Cells | GNE Myopathy | Generated via CRISPR/Cas9; exhibit severely reduced sialic acid synthesis. imrpress.comimrpress.com | Used to test the efficacy of ManNAc supplementation in restoring sialylation at the cellular level. imrpress.comimrpress.com |

| PMM2-CDG Mouse Model | PMM2-CDG (CDG-Ia) | Carries patient-like mutations (e.g., R141H) in the Pmm2 gene; recapitulates disease features like stunted growth. nih.gov | While not directly for ManNAc, it is a key model for the most common CDG, used for testing other monosaccharide therapies. |

| GNE Myopathy Mouse Model | GNE Myopathy | Recapitulates the human disease, showing progressive muscle deterioration. nih.gov | Preclinical testing of oral ManNAc administration to evaluate its effect on muscle sialylation and function. nih.gov |

| Drosophila melanogaster | NGLY1-deficiency | Used to study the underlying mechanisms of various CDGs and screen for potential therapeutic interventions. nih.gov | Provides insights into conserved glycosylation pathways and potential therapeutic targets. |

| Zebrafish (Danio rerio) | Various CDGs | Morphant models (gene knockdown) are used to study early developmental effects of glycosylation defects. nih.gov | Amenable for high-throughput screening of compounds that may rescue glycosylation defects. |

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the structural identity and purity of beta-D-N-Acetylmannosamine in synthetic preparations?

- Methodological Answer :